3-(2-Biphenyl)-1-propene
Description
Characterized by the CAS number 41658-35-9, 3-(2-biphenyl)-1-propene is an organic compound featuring a biphenyl (B1667301) structure—two phenyl rings linked by a single carbon-carbon bond—substituted with a prop-2-en-1-yl group. cymitquimica.com This allylic substituent introduces a region of unsaturation, a carbon-carbon double bond, which is key to the molecule's chemical behavior. cymitquimica.comyoutube.com The compound is typically a colorless to pale yellow liquid with a distinct aromatic odor, a reflection of its biphenyl core. cymitquimica.com
Table 1: Physicochemical Properties of this compound
| Property | Value |
|---|---|
| CAS Number | 41658-35-9 |
| Molecular Formula | C₁₅H₁₄ |
| Molecular Weight | 194.27 g/mol |
| Appearance | Colorless to pale yellow liquid |
| Synonym | 2-Allyl-1,1'-biphenyl |
The importance of this compound in organic synthesis is rooted in the combined reactivity of its two primary functional components: the biphenyl unit and the allyl group. Biphenyl derivatives are a cornerstone in synthetic organic chemistry, forming the backbone of many pharmaceuticals, natural products, and advanced materials. nih.gov The synthesis of the biphenyl core itself often relies on powerful transition-metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Stille, Negishi, and Kumada couplings, which link two different aromatic fragments. nih.govresearchgate.net
The reactivity of this compound is dominated by two features. First, the biphenyl moiety can undergo electrophilic substitution reactions typical of aromatic compounds. nih.gov Second, and more distinctively, the allyl group provides a versatile handle for a wide array of chemical transformations. cymitquimica.com The carbon-carbon double bond is susceptible to electrophilic addition and can participate in various metal-catalyzed processes. cymitquimica.com
A particularly significant reaction pathway for this molecule and its structural relatives is intramolecular cyclization. The proximity of the reactive allyl group to the second phenyl ring of the biphenyl system allows for the strategic formation of new rings. Research on related 2-allyl-biphenyl systems has shown they can be precursors to complex polycyclic aromatic hydrocarbons like phenanthrenes through oxidative cyclization reactions, often facilitated by copper or palladium catalysts. rsc.org This type of transformation, where a relatively simple, linear molecule is converted into a complex, fused-ring system, is of high value in synthetic chemistry.
A molecular building block is a relatively simple molecule that can be used to construct larger, more complex structures. This compound exemplifies this role perfectly. Its structure is strategically designed to act as a precursor for polycyclic aromatic systems.
The primary application of this compound as a building block is in the synthesis of phenanthrene (B1679779) derivatives and other related fused systems. rsc.org By undergoing intramolecular cyclization, the propene chain effectively "stitches" itself to the adjacent phenyl ring, creating a new six-membered ring and establishing the rigid, planar phenanthrene core. This strategy allows chemists to build complex aromatic scaffolds that are otherwise difficult to assemble. Research on analogous biphenyl systems demonstrates that this cyclization can be a key step in cascade reactions, where multiple bonds are formed in a single sequence to rapidly build molecular complexity, leading to structures like cyclopenta[gh]phenanthridines. researchgate.net
Table 2: Key Reactions Involving the Biphenyl-Propene Scaffold
| Reaction Type | Description | Resulting Structure |
|---|---|---|
| Intramolecular Cyclization | The allyl group reacts with the adjacent phenyl ring, forming a new ring. | Fused polycyclic systems (e.g., Dihydrophenanthrenes) |
| Polymerization | The double bond of the propene group can be used to form long polymer chains. cymitquimica.com | Polymers with biphenyl side chains |
| Electrophilic Addition | Reagents add across the double bond of the propene group. cymitquimica.com | Functionalized biphenyl derivatives |
| Hydrogenolysis | In the presence of certain catalysts, the C-C bond between the phenyl rings can be cleaved. lehigh.edu | Monocyclic aromatic compounds |
The future of research involving this compound and related structures is pointed toward expanding their synthetic utility and exploring novel applications. One major area of interest is the development of asymmetric catalysis. While cyclization can produce complex structures, controlling the three-dimensional arrangement of atoms (stereochemistry) is a crucial next step. Future work will likely focus on using chiral catalysts to guide the cyclization process, yielding single, specific enantiomers of the final products, which is particularly important for pharmaceutical applications.
Another promising direction is the use of this building block to synthesize novel heterocyclic compounds. Palladium-catalyzed reactions that perform [3+2] cycloadditions with imines have been shown to form substituted pyrrolidines, demonstrating that allyl groups can be used to construct five-membered rings containing nitrogen. nih.gov Applying similar methodologies to this compound could provide access to unique biphenyl-substituted heterocyclic systems.
Furthermore, the potential application in materials science remains an open field of inquiry. Biphenyl units are known components of liquid crystals, and polymers containing this rigid moiety could possess interesting thermal or optical properties. nih.gov Exploring the polymerization of this compound or its incorporation into larger functional materials could lead to new discoveries in this domain. Finally, enhancing the reactivity of the molecule through strategies like its conversion to an allylboronate complex could unlock new reaction pathways with a broader range of electrophiles, further expanding its versatility as a synthetic tool. acs.org
Table 3: List of Mentioned Chemical Compounds
| Compound Name | Molecular Formula |
|---|---|
| This compound | C₁₅H₁₄ |
| 2-Allyl-1,1'-biphenyl | C₁₅H₁₄ |
| Phenanthrene | C₁₄H₁₀ |
| Cyclopenta[gh]phenanthridine | C₁₇H₁₁N |
Structure
3D Structure
Properties
IUPAC Name |
1-phenyl-2-prop-2-enylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14/c1-2-8-13-11-6-7-12-15(13)14-9-4-3-5-10-14/h2-7,9-12H,1,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONOILJLHEUSQLU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC1=CC=CC=C1C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60593448 | |
| Record name | 2-(Prop-2-en-1-yl)-1,1'-biphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60593448 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
41658-35-9 | |
| Record name | 2-(Prop-2-en-1-yl)-1,1'-biphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60593448 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Reactivity and Mechanistic Organic Chemistry of 3 2 Biphenyl 1 Propene
Electrophilic Addition Reactions of the Propene Moiety
The carbon-carbon double bond in the propene chain of 3-(2-biphenyl)-1-propene serves as a nucleophilic center, making it susceptible to attack by electrophiles. These reactions typically proceed through a carbocation intermediate, the stability of which plays a pivotal role in determining the regioselectivity and potential for molecular rearrangements.
Halogenation (e.g., Bromination, Chlorination) and Regioselectivity
The addition of halogens, such as bromine (Br₂) and chlorine (Cl₂), across the double bond of this compound is a classic example of an electrophilic addition reaction. The reaction is initiated by the polarization of the halogen molecule as it approaches the electron-rich π-bond of the alkene. This leads to the formation of a cyclic halonium ion intermediate. Subsequent nucleophilic attack by the halide ion opens the three-membered ring to yield a vicinal dihalide.
The regioselectivity of this reaction is generally anti-addition, meaning the two halogen atoms add to opposite faces of the original double bond. In the context of this compound, the initial electrophilic attack by the halogen is expected to occur at the terminal carbon (C-1) of the propene chain, leading to the formation of a more stable secondary carbocation at C-2, which is also a benzylic position. This carbocation is significantly stabilized by resonance with the adjacent biphenyl (B1667301) system. libretexts.orglibretexts.org The subsequent attack by the halide ion at C-2 would then yield the 1,2-dihalo-3-(2-biphenyl)propane.
| Reactant | Reagent | Product | Regioselectivity |
| This compound | Br₂ | 1,2-Dibromo-3-(2-biphenyl)propane | Follows Markovnikov's rule (formation of the more stable carbocation) |
| This compound | Cl₂ | 1,2-Dichloro-3-(2-biphenyl)propane | Follows Markovnikov's rule (formation of the more stable carbocation) |
Hydrofunctionalization Processes
Hydrofunctionalization reactions involve the addition of a molecule containing hydrogen and a functional group (e.g., H-X, H₂O) across the double bond. These reactions are typically acid-catalyzed and proceed via a carbocation intermediate.
Hydrohalogenation: The addition of hydrogen halides (e.g., HBr, HCl) to this compound is expected to follow Markovnikov's rule. The proton (H⁺) from the hydrogen halide will add to the less substituted carbon of the double bond (C-1), leading to the formation of the more stable secondary benzylic carbocation at C-2. leah4sci.com The subsequent attack by the halide ion (X⁻) will result in the formation of 2-halo-3-(2-biphenyl)propane as the major product. In the presence of peroxides, the hydrobromination of alkenes can proceed via a free-radical mechanism, leading to anti-Markovnikov addition. youtube.com However, for this compound, the formation of the stable benzylic carbocation strongly favors the Markovnikov product under ionic conditions.
Hydration: The acid-catalyzed addition of water across the double bond will also follow Markovnikov's rule. Protonation of the double bond at C-1 will generate the secondary benzylic carbocation at C-2, which is then attacked by a water molecule. Deprotonation of the resulting oxonium ion yields the corresponding alcohol, 3-(2-biphenyl)propan-2-ol.
| Process | Reagent | Intermediate | Major Product | Regioselectivity |
| Hydrobromination | HBr | Secondary benzylic carbocation | 2-Bromo-3-(2-biphenyl)propane | Markovnikov |
| Hydrochlorination | HCl | Secondary benzylic carbocation | 2-Chloro-3-(2-biphenyl)propane | Markovnikov |
| Hydration | H₂O, H⁺ | Secondary benzylic carbocation | 3-(2-Biphenyl)propan-2-ol | Markovnikov |
Carbocation Intermediates and Stereochemical Outcomes
The key intermediate in these electrophilic addition reactions is the carbocation formed at the C-2 position. This carbocation is not only secondary but also benzylic, meaning the positive charge is delocalized into the adjacent biphenyl ring system through resonance. libretexts.orglibretexts.org This significant resonance stabilization makes the formation of this carbocation particularly favorable and dictates the regioselectivity of the addition. rutgers.edu
The stereochemical outcome of these reactions depends on the nature of the intermediate and the attacking nucleophile. libretexts.org For reactions proceeding through a planar carbocation, the nucleophile can attack from either face, potentially leading to a racemic mixture if a new stereocenter is formed. dalalinstitute.com In the case of this compound, the addition to the double bond will create a new chiral center at C-2. Therefore, the reaction is expected to produce a racemic mixture of the corresponding enantiomers. The twisted conformation of the biphenyl group could potentially influence the facial selectivity of the nucleophilic attack, though significant diastereoselectivity would not be expected without a chiral catalyst or auxiliary. researchgate.net
Oxidation Reactions of this compound
Oxidation of this compound can occur at two main sites: the benzylic position of the biphenyl group and the double bond of the propene chain. The selectivity of the oxidation depends on the choice of oxidizing agent and reaction conditions.
Selective Oxidation of Benzylic Positions
The methylene (B1212753) group (C-3) adjacent to the biphenyl ring is a benzylic position and is susceptible to oxidation. researchgate.netmdpi.com Strong oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or sodium dichromate (Na₂Cr₂O₇) under acidic conditions, can oxidize this benzylic carbon. nih.gov However, due to the presence of the reactive double bond, these harsh conditions would likely lead to cleavage of the propene chain as well.
More selective oxidation of the benzylic C-H bond to a benzylic alcohol can be challenging in the presence of an alkene. nih.gov However, specific catalytic systems have been developed for the selective oxidation of benzylic C-H bonds to alcohols or ketones with good functional group tolerance. acs.orgmdpi.com For instance, certain copper(II) or imidazolium radical-mediated electrochemical systems have shown high selectivity for the formation of benzylic alcohols over ketones. nih.gov
| Oxidizing Agent | Expected Product at Benzylic Position |
| Mild, selective catalysts (e.g., certain Cu(II) complexes) | 3-(2-Biphenyl)prop-1-en-3-ol |
| Stronger, less selective oxidants (e.g., KMnO₄) | Potential for over-oxidation and chain cleavage |
Oxidation of the Propene Chain (e.g., Epoxidation, Ketone Formation)
The double bond of the propene chain is also a prime target for oxidation.
Epoxidation: Peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), are commonly used to convert alkenes into epoxides. wikipedia.orgyoutube.com The reaction of this compound with a peroxy acid would yield 2-(2-(biphenyl)methyl)oxirane. This reaction is generally stereospecific, with the stereochemistry of the alkene being retained in the epoxide product.
Ketone Formation: Stronger oxidizing conditions, particularly with reagents like hot, acidic potassium permanganate, can lead to oxidative cleavage of the double bond. mdpi.comosti.gov For a terminal alkene like this compound, this would result in the formation of a ketone at the C-2 position and carbon dioxide from the terminal C-1. The expected ketone product would be 1-(2-biphenyl)acetone. This cleavage is a powerful synthetic tool but requires harsh conditions that might also affect the benzylic position. The oxidation of some allylic alcohols can also lead to the formation of α,β-unsaturated ketones.
| Reaction | Reagent | Primary Product |
| Epoxidation | m-CPBA | 2-(2-(Biphenyl)methyl)oxirane |
| Oxidative Cleavage | Hot, acidic KMnO₄ | 1-(2-Biphenyl)acetone and CO₂ |
Reagent Specificity (e.g., KMnO4, CrO3) and Reaction Mechanisms
The oxidation of this compound can be directed at either the alkene functional group or the benzylic position of the propyl chain, depending on the specific reagents and reaction conditions employed.
With cold, dilute, and slightly alkaline potassium permanganate (KMnO4), the reaction typically results in the syn-dihydroxylation of the carbon-carbon double bond. quora.com This process involves the formation of a cyclic manganate ester intermediate, which is subsequently hydrolyzed to yield 3-(2-Biphenyl)-1,2-propanediol. quora.com
Under more forceful conditions, such as hot, acidic, or concentrated KMnO4, oxidative cleavage of the double bond occurs. libretexts.org This aggressive oxidation breaks the bond between the two carbons of the former double bond. youtube.com Depending on the substitution pattern of the alkene, this can yield carboxylic acids, ketones, or carbon dioxide. For this compound, this would likely lead to the formation of 2-biphenylacetic acid and carbon dioxide. The reaction proceeds through the initial formation of a diol, which is then further oxidized. libretexts.org The benzylic C-H bonds are also susceptible to oxidation under these conditions, potentially leading to benzoic acid derivatives if the entire side chain is cleaved. masterorganicchemistry.com
Chromium trioxide (CrO3) and its complexes are also potent oxidizing agents. The specifics of the reaction would depend on the exact CrO3 reagent used (e.g., Jones reagent, Collins reagent). Generally, CrO3 can be used for allylic oxidation, which would convert a C-H bond at the position adjacent to the double bond into a C-OH group, potentially leading to an enone after further oxidation. researchgate.net
| Reagent | Conditions | Primary Product | Mechanism Highlights |
| KMnO4 | Cold, dilute, alkaline | 3-(2-Biphenyl)-1,2-propanediol | Formation of a cyclic manganate ester intermediate. quora.com |
| KMnO4 | Hot, acidic/concentrated | 2-Biphenylacetic acid and CO2 | Oxidative cleavage of the C=C double bond. libretexts.org |
| CrO3 | Varies | Allylic oxidation products (e.g., enones) | Oxidation at the carbon adjacent to the double bond. researchgate.net |
Reduction Reactions
Reduction reactions of this compound primarily target the carbon-carbon double bond, though the aromatic rings can also be reduced under more strenuous conditions.
Catalytic hydrogenation is a highly effective method for reducing the double bond of this compound to yield 1-(2-Biphenyl)propane. libretexts.orglibretexts.org This reaction is typically carried out by exposing the compound to molecular hydrogen (H2) in the presence of a metal catalyst. tcichemicals.com
The reaction is heterogeneous, with the alkene and hydrogen adsorbing onto the surface of the metal catalyst. libretexts.org Hydrogen atoms are then added across the double bond, typically in a syn-fashion, leading to the saturated alkane. libretexts.org The choice of catalyst and conditions can influence the selectivity of the reaction.
Common Catalysts and Conditions for Alkene Hydrogenation:
Palladium on carbon (Pd/C) : A versatile and common catalyst, often used in solvents like ethanol at or near room temperature and atmospheric pressure. libretexts.org
Platinum(IV) oxide (PtO2, Adams' catalyst) : A highly active catalyst that is reduced in situ to platinum metal. It can be used under mild conditions. libretexts.org
Raney Nickel (Raney Ni) : A finely divided nickel catalyst, also effective for alkene hydrogenation. libretexts.org
While the alkene is readily hydrogenated under mild conditions, reduction of the biphenyl aromatic system requires more forcing conditions, such as higher pressures and temperatures. nsf.govmdpi.com This allows for the selective reduction of the double bond while leaving the aromatic rings intact.
| Catalyst | Typical Solvent | Conditions | Selectivity |
| Pd/C | Ethanol | Room Temp, ~1 atm H2 | High for C=C bond over aromatic rings. organic-chemistry.org |
| PtO2 | Ethanol, Acetic Acid | Room Temp, ~1 atm H2 | High for C=C bond; can reduce rings at higher pressure. libretexts.org |
| Raney Ni | Ethanol | Varies | Effective for C=C bond. libretexts.org |
Radical reactions can also be employed to reduce the double bond. One potential pathway involves the reaction with a phenyl radical, which can add to the propene moiety. Subsequent hydrogen atom abstraction from a suitable donor would lead to the reduced product. The reaction of a phenyl radical with propene has been studied and shows several product channels, including hydrogen abstraction and radical adduct formation.
Substitution Reactions
Substitution reactions can occur on the aromatic biphenyl system or potentially at the allylic position of the propene chain.
The biphenyl system in this compound is susceptible to electrophilic aromatic substitution (SEAr). wikipedia.org The reaction involves the attack of an electrophile on the electron-rich aromatic rings, leading to the formation of a resonance-stabilized carbocation intermediate (arenium ion), followed by the loss of a proton to restore aromaticity. uci.edu
The regiochemical outcome of the substitution is dictated by the directing effects of the substituents on the rings. In this molecule, we have two key groups:
The Phenyl Group : One phenyl ring acts as a substituent on the other. A phenyl group is an activating, ortho-, para-director. stackexchange.com It activates the ring it is attached to towards electrophilic attack and directs incoming electrophiles to the positions ortho and para to the point of attachment.
The 3-propen-1-yl Group : This alkyl group is also an activating, ortho-, para-director due to its electron-donating inductive effect. uci.edu
Therefore, electrophilic attack will be directed to the positions ortho and para to the existing substituents on both rings. For example, in a nitration reaction using nitric acid and sulfuric acid, the nitronium ion (NO2+) electrophile would add preferentially to the ortho and para positions of both rings, leading to a mixture of isomeric products. youtube.comspu.edu The ortho position on the phenyl ring bearing the propene group is sterically hindered, which may favor substitution at the para position.
| Reaction | Electrophile | Directing Influence | Likely Products |
| Nitration | NO2+ | Ortho, para-directing (by both substituents) | Mixture of ortho- and para-nitro derivatives. stackexchange.com |
| Halogenation | Br+ or Cl+ | Ortho, para-directing | Mixture of ortho- and para-halo derivatives. masterorganicchemistry.com |
| Friedel-Crafts Alkylation | R+ | Ortho, para-directing | Mixture of ortho- and para-alkylated products. uci.edu |
Nucleophilic aromatic substitution (SNAr) on the biphenyl system of this compound is highly unlikely under standard conditions. nih.gov The SNAr mechanism typically requires two key features that are absent in this molecule:
A Good Leaving Group : A group, such as a halide, that can depart with the electron pair from its bond to the ring. dalalinstitute.comchemistrysteps.com
Strong Electron-Withdrawing Groups : Groups like nitro (-NO2) positioned ortho or para to the leaving group are necessary to activate the ring towards nucleophilic attack and stabilize the negative charge in the Meisenheimer complex intermediate. masterorganicchemistry.com
Since this compound lacks both a suitable leaving group and any electron-withdrawing substituents on its aromatic rings, it will not undergo the addition-elimination SNAr mechanism. chemistrysteps.commasterorganicchemistry.com
While nucleophilic substitution on the aromatic rings is not feasible, nucleophilic substitution could potentially occur at the allylic position of the propene chain if a leaving group were present at that position (e.g., in 3-(2-Biphenyl)-1-chloropropene). Such a reaction would proceed via an SN1 or SN2 mechanism, depending on the conditions. vedantu.com
Allylic Substitution via Radical Chain Mechanisms
Allylic substitution reactions involve the replacement of an atom or group at the allylic position, the carbon atom adjacent to a double bond. In the case of this compound, the allylic hydrogens are susceptible to substitution via a radical chain mechanism, particularly in the presence of a low concentration of halogens. libretexts.org This reactivity is attributed to the lower bond dissociation energy of the allylic C-H bond compared to other C-H bonds in the molecule. libretexts.org The resulting allylic radical is stabilized by resonance, which delocalizes the unpaired electron across the adjacent pi system. libretexts.orgvedantu.com
The generally accepted mechanism for radical allylic halogenation proceeds through three main stages: initiation, propagation, and termination. libretexts.org
Initiation: The reaction is initiated by the homolytic cleavage of a halogen molecule (e.g., Br₂) into two halogen radicals (Br•). This step is typically induced by light or heat.
Propagation: A halogen radical abstracts an allylic hydrogen from this compound, forming a resonance-stabilized biphenylpropenyl radical and a molecule of hydrogen halide (HBr). This allylic radical then reacts with another halogen molecule to yield the allylic halide product and a new halogen radical, which continues the chain reaction. libretexts.org
Termination: The chain reaction is terminated by the combination of any two radical species.
A common reagent used to achieve a low concentration of bromine for selective allylic bromination is N-bromosuccinimide (NBS). vedantu.com NBS reacts with trace amounts of HBr to slowly generate Br₂, preventing high concentrations that would favor addition to the double bond. libretexts.org
| Stage | Description |
| Initiation | Homolytic cleavage of the halogen molecule to form radicals. |
| Propagation | Abstraction of an allylic hydrogen by a halogen radical, followed by reaction of the resulting allylic radical with a halogen molecule. |
| Termination | Combination of any two radical species to terminate the chain reaction. |
Carbonylative Transformations and Functional Group Interconversions
Functional group interconversions are essential transformations in organic synthesis that allow for the conversion of one functional group into another. fiveable.meimperial.ac.ukchemistry-chemists.com For this compound, the alkene functionality is a key site for such transformations.
One important class of transformations is carbonylative reactions, which introduce a carbonyl group (C=O) into the molecule. While direct carbonylation of an unactivated alkene like this compound is challenging, indirect methods can be employed. For instance, the alkene can first be converted to an organometallic intermediate, which can then undergo a carbonylative coupling reaction.
Other functional group interconversions involving the alkene moiety include:
Oxidation: The double bond can be oxidized to form epoxides, diols, or be cleaved to form carbonyl compounds. fiveable.me Allylic oxidation can also occur, introducing a hydroxyl group at the allylic position. fiveable.me
Reduction: The double bond can be reduced to a single bond through catalytic hydrogenation.
Halogenation: As discussed, allylic halogenation can occur under radical conditions. Addition of halogens across the double bond is also a common reaction.
Hydrohalogenation: The addition of hydrogen halides (HX) across the double bond proceeds via a carbocation intermediate and typically follows Markovnikov's rule.
These interconversions allow for the synthesis of a wide range of derivatives from this compound, expanding its synthetic utility.
| Transformation | Reagent/Condition | Resulting Functional Group |
| Epoxidation | Peroxyacids (e.g., m-CPBA) | Epoxide |
| Dihydroxylation | OsO₄ or cold, dilute KMnO₄ | Diol |
| Ozonolysis | O₃, then a reducing or oxidizing agent | Aldehydes, Ketones, or Carboxylic Acids |
| Catalytic Hydrogenation | H₂, Pd/C | Alkane |
Advanced Spectroscopic Characterization and Computational Studies of 3 2 Biphenyl 1 Propene
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy serves as a fundamental tool for the structural elucidation of 3-(2-Biphenyl)-1-propene, providing detailed information about the proton and carbon environments within the molecule.
¹H NMR: Chemical Shifts, Coupling Patterns, and Proton Environments
The ¹H NMR spectrum of this compound is characterized by distinct signals corresponding to the allyl and biphenyl (B1667301) protons. The allyl group gives rise to three unique sets of signals. The terminal vinyl protons (=CH₂) are diastereotopic and typically appear as complex multiplets in the range of 5.0-5.2 ppm. The internal vinyl proton (-CH=) is observed further downfield, generally as a multiplet around 5.8-6.0 ppm, due to its coupling with both the terminal vinyl and the adjacent methylene (B1212753) protons. The methylene protons (-CH₂-), being allylic and attached directly to the aromatic biphenyl system, are deshielded and resonate as a doublet around 3.4-3.6 ppm.
The aromatic region of the spectrum is complex due to the nine protons of the 2-substituted biphenyl moiety. These protons exhibit a series of overlapping multiplets typically found between 7.2 and 7.6 ppm. The substitution pattern breaks the symmetry of the biphenyl system, leading to distinct chemical shifts for each aromatic proton.
Table 1: Predicted ¹H NMR Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
|---|---|---|---|
| ~ 5.8-6.0 | m | - | -CH= (propene) |
| ~ 5.0-5.2 | m | - | =CH₂ (propene) |
| ~ 3.4-3.6 | d | ~6.5 | -CH₂- (allyl) |
Note: 'm' denotes multiplet, 'd' denotes doublet. Predicted values are based on analogous structures.
¹³C NMR: Carbon Skeletal Assignment and Microstructure Analysis
The ¹³C NMR spectrum provides a definitive map of the carbon framework of this compound. The three carbons of the propene group are clearly distinguishable from the twelve carbons of the biphenyl rings. The terminal alkene carbon (=CH₂) is expected to resonate around 117 ppm, while the internal alkene carbon (=CH-) appears further downfield at approximately 136 ppm. docbrown.info The methylene carbon (-CH₂-) is typically found in the aliphatic region, around 39 ppm.
The biphenyl system displays a set of signals in the aromatic region (125-142 ppm). The two quaternary carbons involved in the phenyl-phenyl linkage (C1 and C1') and the carbon bearing the allyl substituent (C2) are characteristically deshielded and appear around 140-142 ppm. The remaining nine aromatic carbons produce distinct signals within the typical aromatic carbon chemical shift range. docbrown.info
Table 2: Predicted ¹³C NMR Data for this compound
| Chemical Shift (δ, ppm) | Assignment |
|---|---|
| ~ 142 | C1/C1' (quaternary) |
| ~ 141 | C2 (allyl-substituted) |
| ~ 136 | -CH= (propene) |
| ~ 125-130 | Aromatic CH |
| ~ 117 | =CH₂ (propene) |
Note: Predicted values are based on analogous structures.
Advanced 2D NMR Techniques for Structural Elucidation (e.g., COSY, HMBC)
Two-dimensional NMR techniques are indispensable for the unambiguous assignment of the ¹H and ¹³C spectra.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would confirm proton-proton connectivities. Key correlations would be observed between the methylene protons (-CH₂-) and the internal vinyl proton (-CH=), and between the internal vinyl proton and the terminal vinyl protons (=CH₂). This confirms the integrity of the allyl group. Correlations between adjacent protons on the biphenyl rings would also help to trace the connectivity within each aromatic ring.
Vibrational Spectroscopy
Vibrational spectroscopy, including both FT-IR and Raman techniques, offers complementary information about the functional groups and molecular vibrations present in this compound.
Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification
The FT-IR spectrum of this compound is dominated by absorptions characteristic of its alkene and aromatic components. Aromatic and vinylic C-H stretching vibrations are observed as a group of bands just above 3000 cm⁻¹ (typically 3030-3080 cm⁻¹). In contrast, the aliphatic C-H stretching from the methylene group appears just below 3000 cm⁻¹ (around 2925 cm⁻¹).
The carbon-carbon double bond stretching vibrations are key diagnostic peaks. The C=C stretch of the propene group is expected around 1640 cm⁻¹. docbrown.info The aromatic C=C ring stretching vibrations give rise to a series of characteristic absorptions, often seen near 1600, 1580, and 1475 cm⁻¹. spectrabase.com Strong bands in the 690-900 cm⁻¹ region correspond to C-H out-of-plane bending, with the pattern being indicative of the ortho-substitution on one of the phenyl rings.
Table 3: Key FT-IR Vibrational Frequencies for this compound
| Frequency Range (cm⁻¹) | Vibration Type | Functional Group |
|---|---|---|
| 3080-3030 | C-H Stretch | Aromatic & Vinylic |
| 2925 | C-H Stretch | Aliphatic (-CH₂-) |
| 1640 | C=C Stretch | Alkene |
| 1600, 1580, 1475 | C=C Stretch | Aromatic Ring |
| 990, 910 | C-H Bend (out-of-plane) | Alkene (=CH₂) |
Raman Spectroscopy for Molecular Vibrational Modes
Raman spectroscopy provides valuable insights into the vibrational modes of the molecule, particularly for the non-polar C=C and C-C bonds which are often strong Raman scatterers. The spectrum would feature a prominent band for the alkene C=C stretch near 1640 cm⁻¹. The aromatic ring stretching modes also give strong signals, especially the intense band around 1600 cm⁻¹. researchgate.net
A particularly noteworthy feature in the Raman spectrum of biphenyl-containing compounds is the vibration associated with the inter-ring C-C bond, which typically appears in the 1280-1320 cm⁻¹ region. researchgate.net This band's position and intensity can provide information about the dihedral angle between the two phenyl rings. The symmetric "ring breathing" mode of the phenyl rings also gives a characteristic sharp signal near 1000 cm⁻¹. chemicalbook.com
Table 4: Compound Names Mentioned
| Compound Name |
|---|
| This compound |
| Biphenyl |
Mass Spectrometry (MS)
Mass spectrometry serves as a critical tool for determining the molecular weight and structural features of this compound through ionization and fragmentation.
Electron Ionization Mass Spectrometry (EI-MS) for Molecular Ion and Fragmentation Patterns
Electron Ionization Mass Spectrometry (EI-MS) of this compound, with a molecular formula of C₁₅H₁₄, produces a distinct molecular ion and a predictable fragmentation pattern. The molecular ion peak ([M]•+) is observed at a mass-to-charge ratio (m/z) corresponding to the molecular weight of the compound, approximately 194 amu.
The fragmentation is driven by the stability of the resulting carbocations and neutral radicals. A primary and highly favorable fragmentation pathway involves the cleavage of the benzylic C-C bond, leading to the loss of an allyl radical (•C₃H₅, 41 Da). This process results in the formation of a highly stable biphenylmethyl cation (m/z 153). Further fragmentation can occur, though these pathways are generally less prominent. For instance, rearrangement followed by the loss of a methyl radical (•CH₃) from the parent ion has been observed in similar structures like 1,3-diphenylpropene, which would yield a fragment at m/z 179. nih.govrsc.org
| m/z | Proposed Fragment Ion | Formula | Notes |
|---|---|---|---|
| 194 | Molecular Ion | [C₁₅H₁₄]•+ | Represents the intact molecule minus one electron. |
| 179 | [M - CH₃]•+ | [C₁₄H₁₁]•+ | Result of rearrangement followed by loss of a methyl radical. nih.gov |
| 153 | [M - C₃H₅]•+ | [C₁₂H₉]•+ | Corresponds to the loss of the allyl radical, forming a stable biphenylmethyl cation. |
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) provides the exact mass of the molecular ion, allowing for the unambiguous determination of its elemental composition. For this compound, the theoretical exact mass is calculated based on the most abundant isotopes of carbon (¹²C) and hydrogen (¹H). This precise measurement is crucial for distinguishing between compounds with the same nominal mass but different chemical formulas.
| Parameter | Value |
|---|---|
| Molecular Formula | C₁₅H₁₄ |
| Calculated Exact Mass | 194.10955 Da |
Electronic Spectroscopy
Electronic spectroscopy probes the electronic transitions within the molecule, offering insights into its optical and photophysical properties.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Optical Properties
The UV-Vis absorption spectrum of this compound is dominated by the biphenyl chromophore. The allyl group is not in conjugation with the aromatic system, and therefore, its influence on the electronic transitions is minimal. The spectrum is expected to closely resemble that of biphenyl itself. nist.gov The primary absorption band corresponds to a high-energy π → π* transition within the aromatic rings. In a non-polar solvent like hexane (B92381) or cyclohexane, biphenyl exhibits a strong absorption maximum (λmax) around 250 nm. nist.gov This absorption is characteristic of the electronic structure of the biphenyl moiety.
| Parameter | Expected Value | Transition Type | Solvent |
|---|---|---|---|
| λmax | ~250 nm | π → π* | Non-polar (e.g., Hexane) |
Fluorescence Spectroscopy for Photophysical Properties
Similar to its absorption properties, the fluorescence of this compound is governed by the biphenyl group. Biphenyl is a known fluorophore, emitting light upon relaxation from its excited singlet state. The emission spectrum is typically a mirror image of the absorption band and is characterized by a Stokes shift—the difference in wavelength between the absorption maximum and the emission maximum. For biphenyl in solution, fluorescence emission is observed in the ultraviolet region, typically with a maximum around 300-315 nm. researchgate.net The quantum yield of fluorescence for biphenyl derivatives can vary but is generally moderate in non-polar solvents. nih.gov
| Parameter | Expected Value | Notes |
|---|---|---|
| Excitation Wavelength (λex) | ~250 nm | Corresponds to the main absorption band. |
| Emission Wavelength (λem) | ~310 nm | Based on data for the parent biphenyl fluorophore. researchgate.net |
| Stokes Shift | ~60 nm | Calculated as (λem - λex). |
| Fluorescence Quantum Yield (ΦF) | Moderate | Expected to be similar to other non-conjugated alkylbiphenyls. nih.gov |
X-ray Crystallography for Solid-State Structural Analysis
As of this writing, a specific single-crystal X-ray structure for this compound is not publicly available. However, the solid-state structure can be inferred from extensive studies on biphenyl and its derivatives.
A defining structural characteristic of biphenyl compounds is the dihedral angle between the planes of the two phenyl rings. In the gaseous state or in solution, the rings are twisted with respect to each other at an angle of approximately 40-45° due to steric hindrance between the ortho-hydrogens. In the solid state, this angle is highly influenced by crystal packing forces. Biphenyl itself adopts a planar conformation (0° dihedral angle) in the crystalline phase to facilitate efficient intermolecular packing. mdpi.com
For this compound, the presence of the ortho-allyl group would introduce significant steric hindrance, likely preventing a fully planar conformation even in the solid state. It is predicted that the molecule would crystallize with a significant dihedral angle between the phenyl rings, similar to other ortho-substituted biphenyls. The flexible allyl chain would adopt a conformation that minimizes steric strain within the crystal lattice.
Computational Chemistry and Theoretical Modeling
Computational chemistry and theoretical modeling serve as powerful tools to complement experimental findings, offering deep insights into the structural, electronic, and reactive properties of molecules. For this compound, these methods are instrumental in understanding its conformational landscape, electronic behavior, and potential reaction mechanisms at the atomic level.
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) has become a primary method for investigating the quantum mechanical properties of molecules due to its favorable balance of accuracy and computational cost.
The conformational flexibility of this compound is a key determinant of its physical and chemical properties. This flexibility primarily arises from the rotation around the C-C single bonds connecting the phenyl rings and the bond linking the biphenyl moiety to the propene group. DFT calculations are employed to locate the minimum energy conformations (stable isomers) and the transition states that separate them on the potential energy surface.
The electronic structure of a molecule governs its reactivity and spectroscopic properties. DFT calculations provide valuable information about the distribution of electrons within this compound.
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a significant indicator of a molecule's kinetic stability; a larger gap implies higher stability and lower chemical reactivity. For this compound, the HOMO is typically localized on the electron-rich biphenyl ring system, while the LUMO may be distributed across both the biphenyl and propene moieties.
The Molecular Electrostatic Potential (MEP) map is another useful tool derived from DFT calculations. It provides a visual representation of the charge distribution on the molecule's surface. In the MEP of this compound, regions of negative potential (typically colored in shades of red) indicate areas with an excess of electrons and are susceptible to electrophilic attack. Conversely, regions of positive potential (colored in shades of blue) are electron-deficient and prone to nucleophilic attack. The MEP map for this compound highlights the electron-rich nature of the π-systems of the phenyl rings and the double bond of the propene group.
DFT calculations are also invaluable for elucidating the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface, it is possible to identify the most likely reaction pathways, including the structures of transition states and intermediates.
For instance, in addition or polymerization reactions involving the propene double bond, DFT can be used to calculate the activation energies associated with different reaction routes. The characterization of the transition state, which is a first-order saddle point on the potential energy surface, is crucial for understanding the kinetics of the reaction. The geometry and vibrational frequencies of the transition state provide insights into the atomic motions that lead from reactants to products.
Molecular Mechanics and Quantum Chemical Hybrid Methods
While DFT is a powerful tool, for very large systems or for exploring a vast conformational space, its computational cost can be prohibitive. In such cases, molecular mechanics (MM) methods, which are based on classical physics, can be employed. MM methods are significantly faster than quantum mechanical methods and can be used for initial conformational searches to identify a set of low-energy structures that can then be further refined using DFT.
Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods offer a compromise between accuracy and computational cost. In this approach, the chemically active part of the molecule (e.g., the propene group during a reaction) is treated with a high-level QM method like DFT, while the remainder of the molecule is described using a less computationally demanding MM force field. This approach allows for the study of reactions in large molecular systems where a full QM treatment would be impractical. For this compound, a QM/MM approach could be particularly useful for studying its interactions with other molecules or its behavior in a condensed phase.
Research Applications in Materials Science and Specialized Chemical Synthesis Utilizing 3 2 Biphenyl 1 Propene
Polymer Science and Advanced Polymeric Materials
The incorporation of the 3-(2-biphenyl)-1-propene monomer into polymer chains imparts unique thermal, mechanical, and photophysical properties. The biphenyl (B1667301) side group introduces rigidity and aromatic character, influencing the polymer's morphology and performance in various advanced applications.
Monomer in Addition and Chain-Growth Polymerization Processes
This compound can serve as a monomer in addition polymerization, a process where monomer units add to one another in such a way that the polymer contains all the atoms of the monomer unit. This reaction typically occurs via a chain-growth mechanism, which involves initiation, propagation, and termination steps. The polymerization of vinyl monomers, such as substituted propenes, can proceed through radical, cationic, or anionic pathways.
In a typical chain-growth process, an initiator generates a reactive species (a radical or ion) that attacks the double bond of the this compound monomer. This opens the double bond and creates a new reactive center at the end of the growing chain, which then proceeds to react with subsequent monomer molecules. The bulky biphenyl side group can influence the polymerization kinetics and the stereochemistry of the resulting polymer.
| Polymerization Type | Description | Potential Initiators |
| Free-Radical Polymerization | Initiated by free radicals, this is a common method for vinyl monomers. The stability of the resulting radical on the polymer chain is a key factor. | Peroxides, Azo compounds |
| Cationic Polymerization | Initiated by an electrophile that adds to the double bond, creating a carbocation. This is suitable for alkenes that can form stable carbocations. | Lewis acids, Protic acids |
| Anionic Polymerization | Initiated by a nucleophile, leading to a propagating carbanion. This method can produce polymers with very controlled molecular weights and structures. | Organometallic compounds (e.g., n-butyllithium) |
Role in Coordination Polymerization Systems
Coordination polymerization, particularly using Ziegler-Natta or metallocene catalysts, is a cornerstone for producing stereoregular polyolefins like polypropylene (B1209903). wikipedia.orgbritannica.com These catalyst systems operate through a coordination-insertion mechanism, where the monomer coordinates to a transition metal center before inserting into the growing polymer chain. libretexts.org This process allows for precise control over the polymer's tacticity (the stereochemical arrangement of the side groups). openstax.org
When this compound is used in such systems, the catalyst's structure plays a crucial role in controlling the orientation of the biphenyl side groups along the polymer backbone. libretexts.org This can lead to the formation of isotactic (side groups on the same side), syndiotactic (side groups on alternating sides), or atactic (random arrangement) polymers. wikipedia.org The stereoregularity significantly impacts the polymer's physical properties, such as crystallinity, melting point, and mechanical strength. Homogeneous catalysts, like metallocenes, are often preferred for polymerizing vinyl aromatic monomers as they can offer higher activity and better stereochemical control. mdpi.com
Synthesis of Functional Polymers (e.g., Polypropylene derivatives)
Polymerizing this compound yields a functional derivative of polypropylene. chiyodacorp.com The pendent biphenyl group transforms the nonpolar, commodity plastic into a specialty polymer with distinct properties. The introduction of this large, aromatic side chain can be expected to increase the polymer's glass transition temperature (Tg), enhance its thermal stability, and modify its solubility and optical properties. nih.gov
The aromatic nature of the biphenyl side chains can also facilitate π-π stacking interactions between polymer chains, influencing the material's morphology and mechanical behavior. Copolymers can also be synthesized by reacting this compound with other monomers, such as ethylene (B1197577) or propylene, to fine-tune the final properties of the material for specific applications. specialchem.com The ability to create these functional polypropylene derivatives opens up possibilities for applications beyond traditional polyolefins. mdpi.com
Application in Organic Light-Emitting Diodes (OLEDs) and Liquid Crystals
The biphenyl moiety is a well-known chromophore used in materials for electronic and optical applications. Biphenyl and its derivatives are often incorporated into host materials for phosphorescent OLEDs due to their wide bandgap and high triplet energy levels, which are necessary for efficient energy transfer to the phosphorescent dopant. acs.org Polymers containing biphenyl units can function as charge-transporting or emissive layers in OLED devices. mdpi.comresearchgate.net A polymer derived from this compound could be investigated for these applications, with the biphenyl side chain providing the necessary electronic properties. jmaterenvironsci.com
Furthermore, the rigid, rod-like structure of the biphenyl group makes it a classic mesogen for forming liquid crystal phases. tandfonline.com Side-chain liquid crystalline polymers (SCLCPs) can be synthesized where the mesogenic biphenyl units are attached as side groups to a flexible polymer backbone. rsc.orgscielo.bracs.org These materials can form various ordered phases (e.g., smectic or nematic) and are of interest for applications in optical data storage and displays. tandfonline.com The polymerization of this compound could yield such a material, where the biphenyl side groups self-assemble into liquid crystalline domains.
| Potential Application | Role of Biphenyl Moiety | Key Properties |
| OLEDs | Host material, charge transport layer, or emissive layer. acs.org | Wide bandgap, high triplet energy, good charge carrier mobility. |
| Liquid Crystals | Mesogenic unit that promotes self-assembly into ordered phases. tandfonline.com | Rigidity, anisotropic shape, ability to form nematic or smectic phases. rsc.org |
Photopolymerization and Hybrid Photopolymerization Systems
Photopolymerization utilizes light to initiate a polymerization reaction, often through the use of a photoinitiator that generates reactive species upon irradiation. Biphenyl derivatives have been investigated as highly effective photosensitizers in various photopolymerization processes, including free-radical and cationic systems. rsc.orgmdpi.com These molecules can absorb light and transfer the energy to another molecule (the photoinitiator) or participate in photoinduced electron transfer to generate the initiating radicals or cations. mdpi.com
While this compound itself is the monomer, polymers derived from it, or the monomer itself, could be part of photocurable formulations. In hybrid systems, which combine different polymerization mechanisms (e.g., radical and cationic), biphenyl-containing compounds can act as versatile photosensitizers capable of initiating both processes simultaneously. nih.gov This is particularly useful for creating interpenetrating polymer networks (IPNs) and for applications like 3D printing and the fabrication of composites. uj.edu.pl
Development of Multiwalled Carbon Nanotube (MWCNT) Composites
Multiwalled carbon nanotubes (MWCNTs) are incorporated into polymer matrices to enhance their mechanical, electrical, and thermal properties. A major challenge is achieving good dispersion of the nanotubes and strong interfacial adhesion between the nanotubes and the polymer. Functionalizing the polymer matrix with aromatic groups can address this challenge.
The biphenyl side groups in a polymer made from this compound can engage in π-π stacking interactions with the graphitic surface of the MWCNTs. sapub.org This non-covalent interaction can improve the dispersion of MWCNTs within the polymer matrix and enhance the load transfer from the polymer to the nanotubes, leading to superior composite properties. researchgate.net Research on polypropylene/MWCNT composites has shown that functionalization of the polymer or the nanotube surface is critical for improving mechanical and electrical properties. capes.gov.br Biphenyl derivatives have also been used as photosensitizers in the photopolymerization of resins used to create MWCNT composites for applications like 3D printing. rsc.orgnih.gov
Construction of Porous Organic Frameworks (POFs)
Porous Organic Frameworks (POFs) are a class of polymeric materials characterized by high surface areas, tunable pore sizes, and robust covalent bonds. nih.govrsc.org These materials, which include Covalent Organic Frameworks (COFs), Covalent Triazine Frameworks (CTFs), and Porous Aromatic Frameworks (PAFs), are synthesized from organic building blocks. nih.gov The biphenyl unit is a common component in these frameworks due to the structural rigidity it imparts. While this compound is not typically used as a direct monomer, its biphenyl core makes it a relevant precursor that, after chemical modification of the propene group into a suitable reactive moiety (e.g., nitrile, boronic acid, or halogen), could be employed to build these advanced materials.
Covalent Organic Frameworks (COFs)
COFs are crystalline porous polymers formed by the linkage of organic monomers through strong covalent bonds, resulting in highly ordered, periodic structures. mdpi.comsciopen.com The synthesis of COFs relies on the principles of reticular chemistry, where the geometry of the building blocks dictates the topology of the resulting framework. mdpi.com Common linkages in COFs include imine, boroxine, and boronic ester bonds, which are formed through reversible reactions that allow for the "error-checking" necessary to achieve crystallinity. mdpi.comgoogle.com
Biphenyl-containing monomers are frequently used to construct COFs. For a molecule like this compound to be utilized, its propene group would need to be converted into reactive functional groups. For instance, oxidation and subsequent transformations could yield aldehyde or amine functionalities, making it suitable for polycondensation reactions to form imine-linked COFs. google.com
Table 1: Potential Synthetic Pathway for COF Monomer from this compound
| Step | Reaction | Reagents | Resulting Functional Group |
|---|---|---|---|
| 1 | Ozonolysis | 1. O₃; 2. Zn/H₂O or (CH₃)₂S | Aldehyde (-CHO) |
| 2 | Hydroboration-Oxidation followed by Oxidation | 1. BH₃-THF; 2. H₂O₂, NaOH; 3. PCC | Aldehyde (-CHO) |
The resulting functionalized biphenyl monomer could then be reacted with a complementary linker to form a 2D or 3D COF structure. acs.org The inherent properties of the biphenyl unit would contribute to the thermal stability and porosity of the final material.
Covalent Triazine Frameworks (CTFs)
CTFs are a subclass of POFs characterized by triazine rings connecting aromatic units. nih.gov These materials are typically synthesized through the trimerization of nitrile-functionalized monomers under ionothermal or acid-catalyzed conditions. nih.govresearchgate.net This process creates a highly stable, porous network with excellent chemical resistance.
The use of a biphenyl precursor for CTF synthesis is well-established. For example, CTF-biphenyl has been synthesized via a Friedel-Crafts alkylation reaction between biphenyl and cyanuric chloride in the presence of aluminum chloride. mdpi.com This method provides an alternative to the traditional nitrile trimerization. In this context, this compound could directly participate in such a Friedel-Crafts reaction, with the biphenyl core reacting with cyanuric chloride to form the triazine-linked framework. The propene group would remain as a pendant functionality within the pores, available for post-synthetic modification.
Table 2: Representative Synthesis Methods for Biphenyl-Based CTFs
| Synthesis Method | Monomers | Conditions | Key Feature |
|---|---|---|---|
| Nitrile Trimerization | Biphenyl-dinitrile | Ionothermal (e.g., ZnCl₂) or acid catalysis (e.g., CF₃SO₃H) | Forms highly stable triazine rings from nitrile groups. nih.govnih.gov |
The resulting CTFs could find applications in gas separation, as demonstrated by CTF-biphenyl/Matrimid® mixed-matrix membranes used for CO₂/CH₄ separation. mdpi.com
Ligand Design and Catalysis Research
The biphenyl scaffold is a cornerstone of modern ligand design, particularly for transition metal catalysis. researchgate.net The restricted rotation around the C-C single bond between the two phenyl rings can give rise to axial chirality, which is a critical feature for asymmetric catalysis. nih.gov The rigidity of the biphenyl unit also helps to create a well-defined coordination sphere around the metal center, influencing the selectivity and activity of the catalyst.
Development of Biphenyl-Based Ligands for Transition Metal Catalysis
Biphenyl-based ligands have found widespread application in asymmetric synthesis and cross-coupling reactions. nih.govmdpi.com A prominent example is 2,2'-bis(diphenylphosphino)-1,1'-biphenyl (B1224689) (dpbp), a bidentate phosphine (B1218219) ligand that has shown superior activity in reactions like Pd-catalyzed Grignard cross-coupling. acs.org
The compound this compound is an ideal precursor for creating novel biphenyl-based ligands. The propene group is a versatile functional handle that can be readily transformed to incorporate donor atoms like phosphorus, nitrogen, or oxygen. For example, a hydrophosphination reaction across the double bond could install a phosphine group, converting the molecule into a potentially valuable ligand for catalysis.
Table 3: Potential Ligand Synthesis from this compound
| Reaction Type | Reagents | Resulting Ligand Type | Potential Catalytic Application |
|---|---|---|---|
| Hydrophosphination | R₂PH (e.g., Ph₂PH) | Phosphine Ligand | Cross-coupling, Hydrogenation |
| Hydroamination | R₂NH, Catalyst | Amine Ligand | C-N bond formation |
By synthesizing a library of ligands from this single precursor, researchers can systematically tune the electronic and steric properties of the resulting metal complexes to optimize catalytic performance. nih.gov
Investigation in Organometallic Chemistry
Organometallic chemistry explores compounds containing metal-carbon bonds and their roles in chemical transformations. The synthesis and study of transition metal complexes bearing tailored ligands is a central theme of this field. acs.org Biphenyl-based ligands are used to create organometallic complexes that serve as catalysts for a vast array of reactions. researchgate.net
A ligand derived from this compound could be used to synthesize novel organometallic complexes with metals such as palladium, rhodium, copper, or iron. acs.orgresearchgate.net The investigation of these complexes would involve their full characterization using techniques like X-ray crystallography and NMR spectroscopy to understand their geometry and bonding. Subsequently, their reactivity and catalytic efficacy would be tested in important chemical transformations, such as Michael additions, cycloadditions, or C-H activation reactions. nih.govacs.orgresearchgate.net The biphenyl framework provides a robust and tunable platform for exploring fundamental aspects of organometallic reactivity and catalysis.
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Q & A
Q. What methodologies address discrepancies in thermodynamic data for this compound?
- Methodological Answer :
- Calorimetry : Perform DSC to measure enthalpy changes during phase transitions and compare with computational predictions (e.g., Gaussian thermochemistry) .
- Peer review : Submit data to open-access repositories (e.g., Zenodo) for community validation, avoiding non-peer-reviewed sources like BenchChem .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
